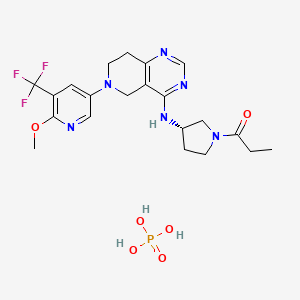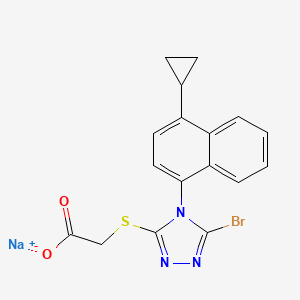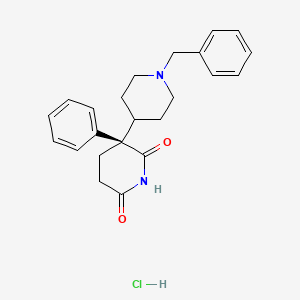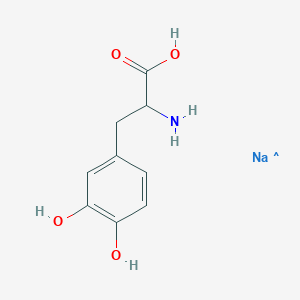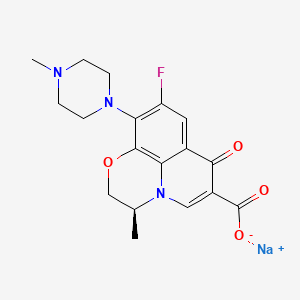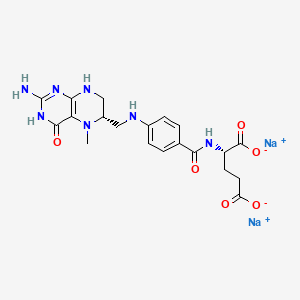
Ljh685
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LJH685 是一种有效且选择性的 p90 核糖体 S6 激酶 (RSK) 家族抑制剂,该家族包括 RSK1、RSK2 和 RSK3。 它以其高度特异性和抑制这些激酶的功效而闻名,IC50 值分别为 6 nM、5 nM 和 4 nM 。 This compound 已被广泛研究,用于其在调节细胞增殖、存活和凋亡方面的作用,特别是在依赖于 MAPK 通路的癌细胞中 .
科学研究应用
LJH685 具有广泛的科学研究应用,特别是在癌症生物学和分子药理学领域。 它已被证明可以通过减少 YB1 的磷酸化和导致细胞周期阻滞来抑制癌细胞系的生长,例如 MDA-MB-231 和 H358 。 此外,this compound 已被用于与其他抑制剂(如 FLT3 抑制剂 FF-10101)联合使用,以增强其对急性髓性白血病 (AML) 细胞的抗增殖作用 。 它对 RSKs 的选择性抑制使其成为研究这些激酶在各种细胞过程中的作用以及开发靶向癌症疗法的宝贵工具。
作用机制
安全和危害
生化分析
Biochemical Properties
Ljh685 functions as an ATP-competitive inhibitor of RSK1, RSK2, and RSK3, with IC50 values of 6 nM, 5 nM, and 4 nM, respectively . It binds to the N-terminal kinase ATP-binding site of RSK2, adopting a unique nonplanar conformation that contributes to its high selectivity for RSK family kinases . By inhibiting RSK activity, this compound prevents the phosphorylation of various substrates, including the Y-box binding protein 1 (YB1) on Ser102, which is associated with cell growth and survival .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and proliferation by reducing the phosphorylation of YB1 and other downstream targets of RSK . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in regulating cell survival and proliferation . Additionally, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of RSK2, which inhibits the kinase activity of RSK1, RSK2, and RSK3 . This inhibition prevents the phosphorylation of downstream targets, such as YB1, thereby disrupting cell signaling pathways and cellular processes that are crucial for cell survival and proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can cause sustained inhibition of RSK activity and prolonged effects on cellular function, including reduced cell growth and altered metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits RSK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of RSK activity and tumor growth .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of RSK activity . By preventing the phosphorylation of key substrates, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism . The compound interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes and cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on RSK activity . The compound’s distribution and localization are crucial for its efficacy and selectivity in targeting RSK family kinases .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with its target proteins and exerts its inhibitory effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . This compound’s localization to specific organelles, such as the nucleus and cytoplasm, is essential for its role in modulating cellular processes and signaling pathways .
准备方法
LJH685 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其抑制活性。 母液制备方法包括将 2 mg 的化合物溶解在 50 μL 二甲基亚砜 (DMSO) 中,母液浓度为 40 mg/mL 。 工业生产方法通常采用类似的路线进行大规模合成,并采用严格的质量控制措施以确保高纯度和一致性。
化学反应分析
LJH685 会发生各种化学反应,包括磷酸化和激酶活性的抑制。 它以亚微摩尔浓度有效地降低了 YB1 的磷酸化,并在较高浓度下几乎完全抑制了 YB1 的磷酸化 。 这些反应中常用的试剂包括三磷酸腺苷 (ATP) 和特定的肽底物。 这些反应产生的主要产物是磷酸化蛋白和抑制的激酶复合物。
相似化合物的比较
LJH685 通常与其他 RSK 抑制剂(如 LJI308)进行比较。 这两种化合物都是 RSKs 的高度选择性和有效抑制剂,但 this compound 已被证明会采用一种不寻常的非平面构象,从而增强其选择性 。 其他类似的化合物包括 BI-D1870 和 SL0101,它们也靶向 RSKs,但具有不同的选择性特征和作用机制。 this compound 的独特结合特性和高度特异性使其成为研究 RSK 功能和开发靶向疗法的宝贵工具。
属性
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-50-2 |
Source


|
| Record name | LJH-685 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LJH-685 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
